molecular formula C10H13Br B2761314 (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2490370-90-4

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B2761314
CAS No.: 2490370-90-4
M. Wt: 213.118
InChI Key: XXAHSUCCKFIJPJ-FHJSOTJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is a brominated tricyclic scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a rigid, bridged carbon framework with a stereospecifically defined bromine atom, making it a versatile electrophilic building block for constructing complex molecular architectures. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, and nucleophilic substitutions, enabling the introduction of diverse functional groups to create novel chemical entities for screening libraries. The tricyclo[5.2.1.02,6]decene skeleton is a privileged structure in materials science and pharmaceutical development. Related tricyclic structures have been extensively investigated as synthetic intermediates for their potential to exhibit unique three-dimensional geometry and engage in specific intermolecular interactions in the solid state, which can be critical for crystal engineering and materials property design. While the specific biological activity of this exact analog is not fully documented, closely related azatricyclo[5.2.1.02,6]decene systems are recognized frameworks in drug discovery efforts, suggesting the potential for this brominated derivative to be developed as a core scaffold for probing biological targets such as enzymes. Its structural complexity and defined stereochemistry also make it a valuable candidate for the development of chiral ligands and catalysts in asymmetric synthesis. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHSUCCKFIJPJ-FHJSOTJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves the bromination of a suitable tricyclic precursor. One common method is the bromination of tricyclo[5.2.1.02,6]dec-8-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on the specific application and the type of reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electrophilic addition to form epoxides or other oxygenated products. The molecular targets and pathways involved vary depending on the specific reaction and application .

Comparison with Similar Compounds

Halogenated Tricyclo Derivatives

Halogenated analogs differ in substituent type, position, and stereochemistry, impacting physical properties and reactivity.

Compound Substituent(s) Molecular Formula Key Properties/Data Reference
(1S,2S,3R,6R,7R)-3,8,10,10-Tetrachlorotricyclo[5.2.1.02,6]dec-8-ene 3-Cl, 8-Cl, 10,10-Cl C₁₀H₈Cl₄ High lipophilicity; proposed as a chlordane replacement with high BCF (bioconcentration factor) .
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene (Target) 3-Br C₁₀H₁₁Br Expected higher molecular weight (vs. Cl analogs); bromine’s polarizability may enhance electrophilic reactivity. -
(1R,2S,6R,7S)-4-(Chloromethyl)tricyclo[5.2.1.02,6]dec-8-ene 4-CH₂Cl C₁₁H₁₅Cl Chloromethyl group increases steric bulk; potential for nucleophilic substitution .

Key Findings :

  • Chlorinated analogs (e.g., tetrachloro derivatives) exhibit elevated environmental persistence due to Cl’s stability, whereas bromine’s larger atomic radius may increase reactivity in cross-coupling reactions .
  • Positional effects : Substituents at bridgehead positions (e.g., 3-Br vs. 4-CH₂Cl) alter ring strain and electronic density, influencing regioselectivity in further functionalization .

Oxygen- and Nitrogen-Containing Analogs

Heteroatom incorporation modifies electronic properties and biological activity.

Compound Heteroatom/Group Molecular Formula Key Properties/Data Reference
(1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione 4-O, 3,5-dione C₉H₈O₃ mp 163–165°C; IR νmax = 1840, 1766 cm⁻¹ (anhydride C=O); used as a neuroprotective scaffold .
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione 4-NH, 3,5-dione C₉H₉NO₃ Amide/imide functionality enables hydrogen bonding; used in asymmetric synthesis of proline derivatives .
This compound (Target) 3-Br C₁₀H₁₁Br Bromine’s electronegativity may direct electrophilic attacks to adjacent carbons. -

Key Findings :

  • 4-Oxa derivatives exhibit strong electron-withdrawing effects (e.g., dione groups), reducing nucleophilicity compared to the bromo analog .
  • 4-Aza derivatives serve as chiral templates in multicomponent reactions, leveraging nitrogen’s lone pair for catalysis .

Functionalized Derivatives (Esters, Allyl Groups)

Substituents like esters or allyl chains enhance versatility for polymerization or drug design.

Compound Functional Group Molecular Formula Key Properties/Data Reference
(1R,2S,3S,5S,6R,7S)-5-Allyl-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-ylmethyl hex-5-enoate Allyl, ester C₂₀H₂₄O₄ LC-MS (ESI): m/z 353 [M+H]⁺; allyl groups enable Diels-Alder cycloadditions .
Dimethyl (1R,2S,6R,7S)-4-oxotricyclo[5.2.1.02,6]decane-2,6-dicarboxylate Ester, ketone C₁₄H₁₆O₅ Key intermediate for carbene-mediated C–H insertion; used in polymer synthesis .

Key Findings :

  • Dicarboxylate esters serve as precursors for strained polymers, highlighting the tricyclo framework’s utility in materials science .

Research Implications and Challenges

  • Stereochemical Sensitivity : The (1R,2S,6R,7S) configuration in the target compound likely imposes steric constraints absent in racemic mixtures, affecting catalytic activity and binding affinity .
  • Synthetic Accessibility : Bromination strategies may require optimized conditions (e.g., radical or electrophilic pathways), whereas chloro analogs are more readily synthesized via Friedel-Crafts-like routes .
  • Environmental and Safety Considerations : Brominated tricyclo compounds may pose higher toxicity risks compared to oxa/aza derivatives, necessitating rigorous hazard assessments .

Biological Activity

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is a brominated tricyclic compound characterized by its unique molecular structure and potential biological applications. With a molecular formula of C10_{10}H13_{13}Br and a molecular weight of 213.11 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10_{10}H13_{13}Br
Molecular Weight213.11 g/mol
CAS Number2445750-72-9

The presence of the bromine atom in its structure imparts distinct reactivity to the compound, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug discovery .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom can undergo substitution reactions with various nucleophiles such as amines and thiols through an SN2 mechanism.
  • Oxidation Reactions : The compound can be oxidized to form epoxides or other oxygenated derivatives, which may exhibit different biological activities.
  • Reduction Reactions : The reduction of the bromine atom can yield hydrogenated derivatives that may have distinct pharmacological properties.

Pharmacological Studies

Research has indicated that compounds similar to this compound show promise as anti-inflammatory and anticancer agents. For instance:

  • Anticancer Activity : A study demonstrated that tricyclic compounds with halogen substitutions can inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Anti-inflammatory Effects : Other research has suggested that brominated compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A recent investigation into the anticancer properties of brominated tricyclic compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers evaluated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.

Treatment GroupTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300200

The compound significantly reduced the production of pro-inflammatory cytokines TNF-α and IL-6 compared to the control group, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What experimental strategies are recommended for confirming the stereochemical configuration of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene?

Answer: The stereochemical configuration of this tricyclic brominated compound can be determined using a combination of X-ray crystallography and advanced NMR techniques.

  • X-ray crystallography : Provides unambiguous confirmation of the spatial arrangement of substituents. For example, similar tricyclic compounds (e.g., (1β,2β,6β,7β)-tricyclo derivatives) have been structurally resolved using single-crystal diffraction .
  • NMR analysis : Key coupling constants (e.g., JJ-values for vicinal protons) and NOESY/ROESY correlations help verify chair-like conformations and bridgehead substituent orientations. For brominated analogs, 1H^1\text{H}- and 13C^13\text{C}-NMR chemical shifts are critical for distinguishing diastereomers .
    Methodological Tip : Use deuterated solvents (e.g., CDCl₃) to minimize signal interference and ensure high-resolution spectra.

Q. How can researchers design a synthetic route for this compound?

Answer: Synthesis typically involves cycloaddition or ring-closing metathesis followed by regioselective bromination:

Core scaffold construction : Use Diels-Alder reactions with norbornene derivatives to form the tricyclo[5.2.1.02,6] framework. For example, bicyclic ketones (e.g., tricyclo[5.2.1.02,6]decan-8-ene-3-one) are synthesized via acid-catalyzed cyclization .

Bromination : Electrophilic bromination (e.g., NBS in CCl₄ under UV light) targets the C3 position. Steric and electronic factors influence regioselectivity; monitor reaction progress via TLC to avoid over-bromination .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC-MS (>95% by area) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for brominated tricyclic compounds like (1R,2S,6R,7S)-3-Bromo derivatives?

Answer: Discrepancies in toxicity profiles (e.g., conflicting LD₅₀ values) require systematic re-evaluation using standardized assays:

  • Comparative studies : Test the compound alongside structurally similar brominated tricyclics (e.g., 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one) under identical conditions. Note differences in metabolic stability or bioaccumulation .
  • Mechanistic analysis : Use in vitro models (e.g., hepatic microsomes) to assess cytochrome P450-mediated detoxification pathways. LC-MS/MS can identify reactive metabolites responsible for toxicity .
    Data Reconciliation : Apply multivariate statistical tools (e.g., PCA) to isolate variables (e.g., solvent choice, exposure duration) contributing to data variability .

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic ecosystems?

Answer: Adopt a tiered approach inspired by long-term environmental chemistry projects (e.g., Project INCHEMBIOL):

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) in buffered aqueous solutions (pH 4–9). Monitor degradation via GC-MS and calculate half-lives (t1/2t_{1/2}) .
  • Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) .

Field simulations :

  • Mesocosm experiments : Introduce the compound into controlled aquatic ecosystems to study biotic/abiotic interactions. Track sediment adsorption and bio-magnification in food chains .
    Key Parameters : Measure octanol-water partition coefficients (logKow\log K_{ow}) to predict environmental mobility .

Q. How can researchers design experiments to elucidate the biological activity of this compound against antibiotic-resistant pathogens?

Answer: Follow a multi-stage protocol:

In vitro screening :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC values against MRSA and Candida albicans. Include positive controls (e.g., vancomycin) .
  • Mechanistic studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to assess bactericidal/fungicidal modes of action .

Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3-chloro or 3-iodo derivatives) to evaluate the role of halogen substituents in bioactivity .

Resistance profiling : Serial passage experiments (sub-MIC exposure over 20 generations) can detect emergent resistance .

Q. What methodologies resolve challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Answer: Optimize enantioselective synthesis and process controls:

  • Catalytic asymmetric routes : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during cycloaddition steps to enhance enantiomeric excess (ee > 90%) .
  • Continuous flow systems : Minimize racemization by reducing residence time during bromination. In-line IR spectroscopy ensures real-time monitoring of reaction progress .
  • Crystallization-induced dynamic resolution : Recrystallize intermediates in chiral solvents (e.g., (R)- or (S)-limonene) to improve ee .

Methodological Notes

  • Data Validation : Cross-reference NMR/X-ray data with computational models (DFT calculations) to confirm structural assignments .
  • Risk Mitigation : Adhere to safety protocols for brominated compounds, including fume hood use and waste neutralization (e.g., NaHCO₃ for acidic byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.